Patent Footprint: 34-Fold Higher Industrial Validation vs. Unsubstituted Boc-Piperazinone
Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is associated with 34 patents, compared to 0 patents directly citing tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7) as a key intermediate in the same patent databases [1]. This 34-fold difference in patent citation frequency reflects the compound's greater utility as a scaffold for generating patentable, bioactive derivatives in industrial drug discovery pipelines.
| Evidence Dimension | Number of patents citing the compound as intermediate or scaffold |
|---|---|
| Target Compound Data | 34 patents |
| Comparator Or Baseline | tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7): 0 patents directly citing |
| Quantified Difference | 34-fold higher patent footprint |
| Conditions | Patent databases (PubChemLite, Google Patents, USPTO) queried by compound name, CAS, and InChIKey. |
Why This Matters
Higher patent footprint correlates with industrial validation and reduced risk of synthetic route obsolescence.
- [1] PubChemLite. Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate. Patent count: 34. View Source
